

An In-depth Technical Guide to Heptyl 7-bromoheptanoate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Heptyl 7-bromoheptanoate*

Cat. No.: *B15549044*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of **heptyl 7-bromoheptanoate**. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and actionable experimental insights.

Chemical Structure and Identification

Heptyl 7-bromoheptanoate is a fatty acid ester, specifically the heptyl ester of 7-bromoheptanoic acid. It is characterized by a fourteen-carbon chain with a bromine atom at the seventh position and an ester functional group. This bifunctional nature makes it a useful intermediate in organic synthesis, particularly in the development of novel drug delivery systems and other specialized chemical entities.

Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	heptyl 7-bromoheptanoate
Molecular Formula	C ₁₄ H ₂₇ BrO ₂ [1]
Molecular Weight	307.27 g/mol
Canonical SMILES	CCCCCCCCOC(=O)CCCCCCBr [1]
CAS Number	3034992-68-9 [1]

Physicochemical Properties

Precise experimental data for the physicochemical properties of **heptyl 7-bromoheptanoate** are not readily available in published literature. The following table summarizes key predicted properties based on computational models, alongside available data for the closely related ethyl 7-bromoheptanoate for comparative purposes.

Table 2: Physicochemical Properties

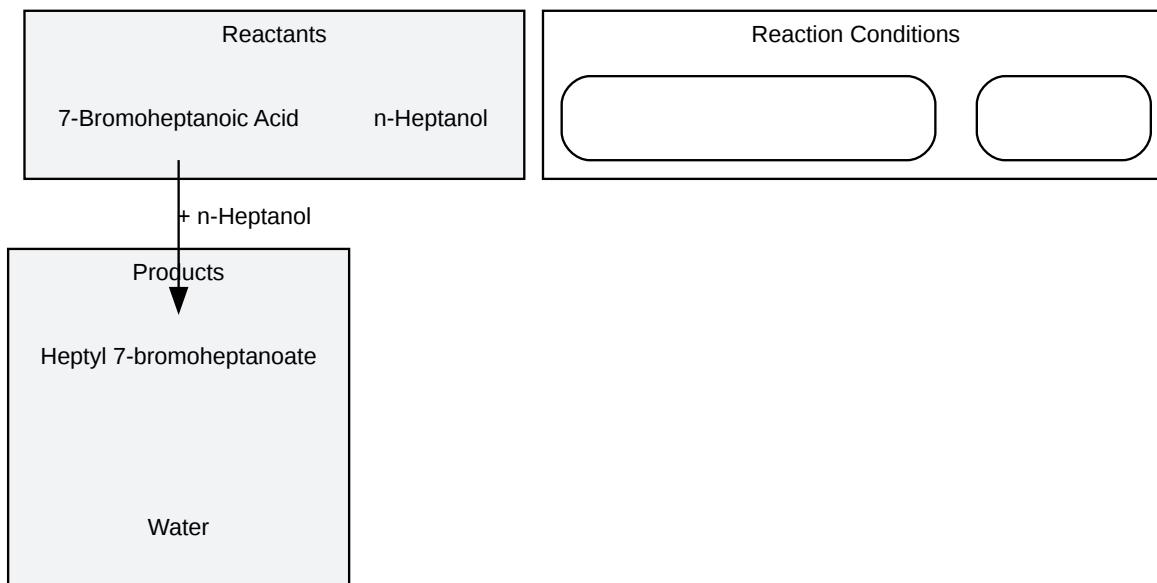
Property	Heptyl 7-bromoheptanoate (Predicted)	Ethyl 7-bromoheptanoate (Experimental)
Boiling Point	~330-350 °C at 760 mmHg	112 °C at 5 mmHg
Melting Point	Not available	Not available
Density	~1.1 g/cm ³	1.217 g/mL at 25 °C
Solubility	Predicted to be soluble in nonpolar organic solvents.	Soluble in many organic solvents.
Refractive Index	~1.46	1.459 at 20 °C

Note: The properties for **heptyl 7-bromoheptanoate** are estimations and should be confirmed by experimental analysis.

Synthesis of Heptyl 7-bromoheptanoate

A common and effective method for the synthesis of **heptyl 7-bromoheptanoate** is the Fischer esterification of 7-bromoheptanoic acid with n-heptanol in the presence of an acid catalyst.

General Reaction Scheme



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Caption: Fischer Esterification of 7-Bromoheptanoic Acid.

Detailed Experimental Protocol

Materials:

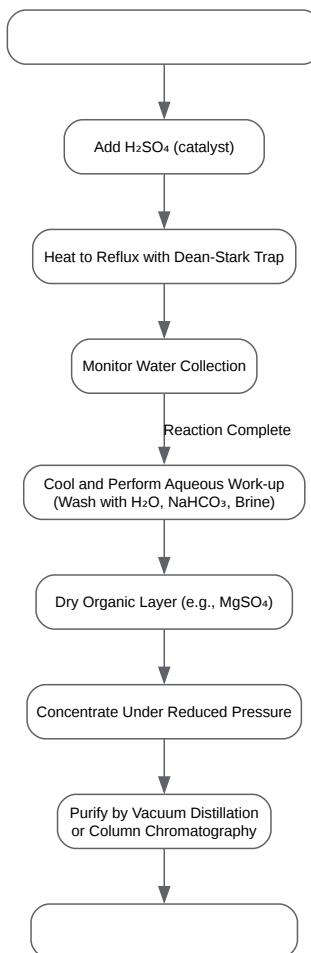
- 7-bromoheptanoic acid
- n-heptanol (at least 3 equivalents)
- Concentrated sulfuric acid (catalytic amount)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 7-bromoheptanoic acid, n-heptanol, and toluene.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
- Reaction Completion and Work-up: Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), allow the mixture to cool to room temperature.
- Quenching and Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess n-heptanol.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **heptyl 7-bromoheptanoate**.

Experimental Workflow Diagram



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Caption: Synthesis and Purification Workflow.

Applications in Research and Drug Development

Heptyl 7-bromoheptanoate serves as a versatile building block in the synthesis of more complex molecules. Its utility is primarily derived from its two reactive sites: the ester, which can be hydrolyzed, and the terminal bromide, which is a good leaving group for nucleophilic substitution reactions. A notable application is in the field of drug delivery, where it can be used in the synthesis of lipids and other carrier molecules.

Safety and Handling

As with any bromoalkane, **heptyl 7-bromoheptanoate** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of **heptyl 7-bromoheptanoate**. For specific applications, further research and experimental validation are recommended.

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References

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